Product packaging for 5-(piperidin-3-yl)pyrrolidin-2-one(Cat. No.:CAS No. 1785511-19-4)

5-(piperidin-3-yl)pyrrolidin-2-one

Cat. No.: B6202061
CAS No.: 1785511-19-4
M. Wt: 168.2
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Description

5-(Piperidin-3-yl)pyrrolidin-2-one is a high-purity chemical compound with the CAS Number 1785511-19-4 and a molecular formula of C9H16N2O . This molecule features a pyrrolidin-2-one (a gamma-lactam) scaffold linked to a piperidine ring, a structural motif of significant interest in medicinal chemistry . The pyrrolidin-2-one ring is a privileged structure in drug discovery due to its sp3-hybridization and non-planarity, which allows for extensive three-dimensional exploration of pharmacophore space and can positively influence the solubility and overall druggability of potential drug candidates . This compound is specifically valuable in biochemical and cancer research. Studies on related pyrrolidinone and piperidinone compounds have shown their activity as binders of the urokinase receptor (uPAR), a cell-surface protein intricately involved in cancer cell invasion and metastasis . In cellular assays, such compounds have demonstrated the ability to inhibit the invasion of aggressive cancer cell lines like MDA-MB-231, making them important tools for investigating the pathways of cancer progression . Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for developing novel bioactive molecules targeting proteolytic pathways in cancer. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1785511-19-4

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Piperidin 3 Yl Pyrrolidin 2 One

Retrosynthetic Analysis of the 5-(piperidin-3-yl)pyrrolidin-2-one Core

A retrosynthetic approach to this compound suggests several key bond disconnections that can guide the synthetic strategy. The most logical disconnection is the C-C bond between the C5 position of the pyrrolidin-2-one ring and the C3 position of the piperidine (B6355638) ring. This leads to two primary synthons: a C5-functionalized pyrrolidin-2-one derivative and a C3-functionalized piperidine derivative.

Another potential, albeit more complex, strategy involves the formation of one ring onto the other. For instance, a suitably functionalized piperidine could serve as a scaffold for the construction of the pyrrolidin-2-one ring, or vice versa. One such approach could involve the ring contraction of a piperidine derivative to selectively form a pyrrolidin-2-one. nih.gov

Classical and Contemporary Approaches to Pyrrolidin-2-one Ring Formation

The pyrrolidin-2-one, or γ-lactam, is a common structural motif, and numerous methods exist for its synthesis.

Cyclization Reactions for Lactam Generation

The formation of the pyrrolidin-2-one ring is typically achieved through the cyclization of a linear precursor. A common method involves the reduction of an azide (B81097) followed by ring closure. For example, an ester can be α-alkylated with 2-azidoethyl trifluoromethanesulfonate, followed by reduction of the azide to an amine, which then undergoes spontaneous cyclization to form the γ-lactam. arkat-usa.org

Another approach is the intramolecular reductive amination of a γ-keto acid or ester. This one-pot reaction can efficiently produce N-substituted pyrrolidinones. Additionally, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor offers a green and efficient route to pyrrolidine (B122466) derivatives. nih.gov

Functionalization at the C-5 Position of Pyrrolidin-2-one

Introducing a substituent at the C-5 position is crucial for the synthesis of the target molecule. This can be achieved by starting with a precursor that already contains the desired functionality or by functionalizing the pyrrolidin-2-one ring after its formation.

One strategy involves the use of a 5-halopyrrolidin-2-one, which can then undergo a cross-coupling reaction with a suitable piperidine-based organometallic reagent. Alternatively, an N-acyliminium ion can be generated at the C-5 position, which can then be trapped by a nucleophile. This has been demonstrated in the synthesis of 2-substituted piperidines and could be adapted for pyrrolidinones. researchgate.net

Synthesis of the Piperidine Moiety

The synthesis of the 3-substituted piperidine ring requires careful consideration of stereochemistry.

Construction of the Piperidine Ring System

Various methods exist for the construction of the piperidine ring. One approach involves the cyclization of a linear precursor containing both an amine and a suitable leaving group. For instance, the electroreductive cyclization of an imine with a terminal dihaloalkane can be employed. nih.gov Another strategy is the hydrogenation of a corresponding pyridine (B92270) derivative, although this can sometimes lead to over-reduction or require harsh conditions.

More sophisticated methods include transition metal-catalyzed reactions. For example, intramolecular C-H amination of N-fluoride amides using copper catalysis can provide access to both pyrrolidines and piperidines. acs.org

Stereocontrol during Piperidine Ring Formation

Achieving the desired stereochemistry at the C-3 position of the piperidine ring is a critical aspect of the synthesis. This can be accomplished by using a chiral starting material or by employing an asymmetric catalyst.

Asymmetric carbon-carbon bond forming reactions at the 2-position of a piperidine skeleton have been achieved using chiral catalysts, and this methodology could potentially be adapted for the 3-position. researchgate.net Furthermore, the use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of cyclization or functionalization reactions.

Stereoselective and Asymmetric Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of this compound is of paramount importance. These methods aim to produce specific stereoisomers, which can exhibit desired therapeutic effects while minimizing potential side effects associated with other isomers.

Enantioselective Methodologies for Chiral Induction

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Several strategies have been developed to achieve chiral induction in the synthesis of pyrrolidine and piperidine ring systems, which are the core components of this compound.

One common approach involves the use of chiral catalysts . These catalysts, which are themselves chiral, can direct the reaction towards the formation of a specific enantiomer. For instance, organocatalysis has emerged as a powerful tool for enantioselective synthesis. mdpi.comrsc.org Chiral pyrrolidine-based organocatalysts have been successfully employed in various asymmetric transformations. mdpi.com The development of novel chiral phase transfer catalysts derived from cinchona alkaloids has also shown promise in the asymmetric alkylation of glycine (B1666218) derivatives, a potential pathway to chiral amino acids that could serve as precursors. austinpublishinggroup.com

Biocatalysis offers another highly enantioselective route. nih.govresearchgate.net Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines, which are key building blocks. nih.govresearchgate.net Laccase-catalyzed reactions have also been utilized for the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org

Diastereoselective Approaches to Control Stereochemistry

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound, which has multiple stereocenters, controlling diastereoselectivity is crucial.

A common strategy involves the use of substrate control , where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. For example, starting from enantiomerically pure pyroglutamic acid, a derivative of the pyrrolidinone core, can influence the stereochemistry of subsequent reactions. acs.org

Reagent-based control is another important approach. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products. For instance, in the synthesis of 2,5-disubstituted pyrrolidines, the protecting group on the nitrogen atom can direct the stereoselectivity of the reaction. acs.org Similarly, the use of specific copper(II) carboxylate salts in intramolecular carboamination reactions can lead to high diastereoselectivity in the formation of cis-2,5-disubstituted pyrrolidines. nih.gov

ApproachKey FeatureExample
Substrate ControlUtilizes the inherent chirality of the starting material.Synthesis starting from enantiomerically pure pyroglutamic acid. acs.org
Reagent-Based ControlThe choice of reagents dictates the stereochemical outcome.Use of different nitrogen protecting groups to favor specific diastereomers. acs.org

Use of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely used in the asymmetric synthesis of various heterocyclic compounds.

The use of chiral catalysts is a more atom-economical approach as they can be used in substoichiometric amounts. A variety of chiral catalysts have been developed for the synthesis of pyrrolidines and piperidines. These include:

Rhodium(I) catalysts for asymmetric [2+2+2] cycloadditions to create polysubstituted piperidines. nih.gov

Organocatalysts , such as those derived from proline and other chiral amines, for enantioselective cycloaddition and alkylation reactions. mdpi.commdpi.com

Chiral phase transfer catalysts for asymmetric alkylations. austinpublishinggroup.com

Copper catalysts for stereoselective phosphorylation. thieme-connect.de

The development of new and more efficient chiral catalysts is an active area of research, aiming to provide access to a wider range of stereochemically pure compounds. austinpublishinggroup.com

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are employed to separate the desired stereoisomer.

Chiral chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analytical and preparative separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Pre-column derivatization with a chiral reagent can also be used to create diastereomers that are more easily separated by standard chromatography. nih.govnih.gov

Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, typically a chiral acid or base. google.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent. Spontaneous resolution by crystallization, although less common, is another potential method for obtaining enantiomerically pure compounds. mdpi.com

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. researchgate.net

Convergent and Divergent Synthetic Routes

The construction of the this compound scaffold can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of the piperidine and pyrrolidinone rings, which are then coupled together in a later step. This approach can be advantageous for optimizing the synthesis of each heterocyclic component separately.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated to introduce the necessary functionality and form the two rings. This can be an efficient way to generate a library of related compounds for structure-activity relationship studies.

Several synthetic methods can be adapted for either a convergent or divergent approach. For example, intramolecular cyclization reactions are a key strategy for forming both pyrrolidine and piperidine rings. nih.gov These can be designed to proceed from a linear precursor that already contains the necessary atoms for both rings or from a precursor to one ring that is then further modified to form the second.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve sustainability. nih.gov

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF, NMP, and CH2Cl2 with greener alternatives is a major focus. skpharmteco.com The use of water as a solvent is particularly desirable. nih.gov

Catalysis: The use of catalytic reagents, especially biocatalysts and organocatalysts, is preferred over stoichiometric reagents to reduce waste. nih.govresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Solvent-Free and Reduced-Solvent Methodologies

The development of solvent-free or reduced-solvent reaction conditions is a cornerstone of green chemistry, aiming to minimize environmental impact and improve process safety and efficiency. For the synthesis of this compound, such methodologies could be applied to key bond-forming or cyclization steps.

One promising approach involves the Castagnoli-Cushman reaction (CCR), a formal [4+1] cycloaddition between an imine and a cyclic anhydride (B1165640) to form a lactam. A solvent-free protocol for the CCR has been reported, significantly broadening the scope of accessible substitution patterns on the lactam core compared to traditional methods that use aromatic hydrocarbon solvents. researchgate.net While a direct application to form this compound has not been documented, a hypothetical solvent-free CCR could involve an imine derived from a piperidine-3-carbaldehyde (B1602230) derivative and succinic anhydride. The reaction would likely be conducted at elevated temperatures, with product isolation simplified to aqueous acid-base extractions. researchgate.net

Another relevant solvent-free technique is the microwave-assisted intramolecular cyclization of α-iminoesters. This method has been successfully employed for the synthesis of five- to ten-membered ring lactams. nih.gov A potential precursor for the target molecule could be an α-iminoester derived from a piperidine-3-yl substituted amino ester. Alkylation of a simpler aldimine with a suitable bromoalkyl ester under solvent-free conditions using a base like potassium tert-butoxide, followed by microwave-induced cyclization, offers a viable, albeit multi-step, pathway. nih.gov The efficiency of microwave heating often leads to significantly reduced reaction times and higher yields compared to classical heating. nih.gov

The table below summarizes representative solvent-free conditions for lactam synthesis that could be adapted for the preparation of this compound.

Reaction TypeReactantsConditionsProduct TypeRef
Castagnoli-Cushman ReactionN-benzylidene aniline, succinic anhydrideNeat, 150 °Cγ-lactam researchgate.net
Intramolecular Cyclizationα-iminoesterMicrowave irradiationγ-lactam nih.gov
Staudinger ReactionSilyl ketene (B1206846) thioacetals, iminesScandium (III) triflate catalyst, room temperature, solvent-freeβ-lactam (adaptable for γ-lactams) nih.gov

Catalytic Processes and Atom Economy Considerations

Catalytic methods are central to modern organic synthesis, offering pathways with high efficiency, selectivity, and atom economy. For the synthesis of this compound, various catalytic strategies could be envisioned, including those that form the C-N and C-C bonds of the pyrrolidinone ring.

Transition-metal-catalyzed C-H amination has emerged as a powerful tool for the direct formation of N-heterocycles. acs.org An intramolecular C(sp³)-H amination of a precursor containing a piperidine-3-yl moiety and a suitable nitrogen source could directly yield the γ-lactam ring. Rhodium and iridium catalysts have shown remarkable activity in such transformations, often proceeding under mild conditions. acs.org The use of organic azides as the nitrogen source is particularly attractive from an atom economy perspective, as the only byproduct is molecular nitrogen. acs.org

The "borrowing hydrogen" or hydrogen auto-transfer methodology is another atom-economical approach for the synthesis of saturated aza-heterocycles. researchgate.net This iridium-catalyzed process can be used to synthesize 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.net A subsequent oxidation of the resulting hydroxyl group could provide the desired lactam. The key advantage of this method is the in-situ generation of reactive intermediates, avoiding the need for pre-functionalized starting materials and reducing waste. researchgate.net

The following table presents examples of catalytic reactions that could be conceptually applied to the synthesis of the target compound, highlighting the catalyst and general reaction type.

Catalyst SystemReaction TypeKey TransformationAtom EconomyRef
Rhodium(III) or Iridium(III) complexesC-H AminationIntramolecular C(sp³)-H amination with an azideHigh (N₂ byproduct) acs.org
Iridium(III) complexesBorrowing HydrogenAmination of triols to form pyrrolidinolsHigh (water byproduct) researchgate.net
N-Heterocyclic Carbenes (NHCs)Aerobic OxidationOxidation of aldehydes to carboxylic acidsGood (uses O₂ as oxidant) mdpi.com
Copper CatalystsC-N and C-O Bond FormationMicrowave-assisted synthesis of heterocyclesVaries with reaction acs.org

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly convergent and efficient for building molecular complexity. nih.govrsc.orgnih.gov The construction of the this compound scaffold could potentially be achieved through a strategically designed MCR.

While a specific MCR for the target molecule is not reported, several MCRs are known to produce polysubstituted pyrrolidines or pyrroles, which could serve as precursors to the desired lactam. For instance, a palladium-catalyzed three-component tandem reaction has been developed for the synthesis of polysubstituted 3-amino pyrroles. nih.gov A hypothetical adaptation could involve a piperidine-containing starting material.

Another approach could be based on the Ugi or Passerini reactions, which are powerful isocyanide-based MCRs for the synthesis of α-amino acid derivatives and other complex structures. thieme-connect.com A four-component Ugi reaction followed by a subsequent cyclization step could potentially assemble the core structure. For example, an aldehyde, an amine (such as a derivative of 3-aminopiperidine), a carboxylic acid, and an isocyanide could react to form an intermediate that, upon a ring-closing reaction, would yield a substituted pyrrolidin-2-one. The challenge lies in designing the components to achieve the desired connectivity and subsequent cyclization.

The table below outlines general MCRs that produce heterocyclic scaffolds relevant to the synthesis of this compound.

MCR Name/TypeReactantsProduct ScaffoldPotential Adaptation for TargetRef
Palladium-Catalyzed Three-Component ReactionNot specifiedPolysubstituted 3-amino pyrrolesUse of a piperidine-containing reactant nih.gov
Organocatalyzed Three-Component Reaction1,2-diones, aldehydes, arylaminesPolysubstituted pyrrolesArylamine could be a piperidine derivative rsc.org
Ugi Four-Component ReactionAldehyde, amine, carboxylic acid, isocyanideα-acylamino carboxamideAmine component could be 3-aminopiperidine thieme-connect.com
Castagnoli-Cushman ReactionImine, cyclic anhydrideγ-lactamImine derived from piperidine-3-carbaldehyde researchgate.net

Advanced Spectroscopic and Spectrometric Elucidation Methodologies for 5 Piperidin 3 Yl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-(piperidin-3-yl)pyrrolidin-2-one is expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to carbons adjacent to electronegative atoms, such as the nitrogen atoms and the carbonyl group, will be deshielded and appear at a higher chemical shift (downfield).

The integration of the signals will correspond to the number of protons giving rise to that signal. Furthermore, the multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, will provide crucial information about the connectivity of the proton network. For instance, the proton at the chiral center C5 would likely appear as a multiplet due to coupling with the adjacent protons on the pyrrolidinone ring and the piperidine (B6355638) ring.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H on N1 Broad singlet - -
H on N7 Broad singlet - -
H on C2 Multiplet - -
H on C3 Multiplet - -
H on C4 Multiplet - -
H on C5 Multiplet - -
H on C8 Multiplet - -
H on C9 Multiplet - -
H on C10 Multiplet - -

Note: The actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shift of the carbonyl carbon (C6) is expected to be the most downfield signal, typically in the range of 170-180 ppm. The carbons bonded to nitrogen atoms (C2, C5, C8, C12) will also be shifted downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm)
C2 ~40-50
C3 ~20-30
C4 ~30-40
C5 ~50-60
C6 (C=O) ~170-180
C8 ~45-55
C9 ~25-35
C10 ~20-30

Note: These are approximate predicted values and would be confirmed by experimental data. A predicted ¹³C NMR spectrum from online databases suggests a range of chemical shifts for similar structures np-mrd.org.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.net Cross-peaks in the COSY spectrum would confirm the connectivity within the pyrrolidinone and piperidine rings, for example, showing correlations between H2 and H3, H3 and H4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC correlation between the proton at C5 and the carbonyl carbon C6 would confirm the structure of the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. kau.edu.saresearchgate.netresearchgate.net This is crucial for determining the stereochemistry of the molecule, particularly the relative orientation of the piperidine ring with respect to the pyrrolidinone ring at the C5 position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption or scattering bands.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretch of the lactam, typically appearing around 1650-1700 cm⁻¹. The N-H stretching vibrations of the secondary amine in the piperidine ring and the amide in the pyrrolidinone ring would be observed as broader bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would appear just below 3000 cm⁻¹.

Raman spectroscopy would also show the characteristic vibrations, with the C=O stretch being a strong and sharp signal. The C-C and C-N stretching vibrations would also be observable.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide & Amine) Stretch 3200-3500
C-H (Aliphatic) Stretch 2850-2960
C=O (Lactam) Stretch 1650-1700
N-H Bend 1550-1650

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to deduce the structure through analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₁₆N₂O, which corresponds to a monoisotopic mass of 168.1263 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the piperidine ring or cleavage of the pyrrolidinone ring, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). acs.org This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, an HRMS measurement would confirm the molecular formula C₉H₁₆N₂O by providing an exact mass that matches the theoretical value. Predicted collision cross section data for various adducts of a related isomer, 4-(piperidin-3-yl)pyrrolidin-2-one, are available, which can be a useful reference for advanced mass spectrometry studies uni.lu.

Table 4: Compound Names Mentioned

Compound Name
This compound

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In the case of this compound, MS/MS analysis provides valuable insights into its molecular structure by elucidating its fragmentation pathways under specific ionization conditions.

Upon introduction into the mass spectrometer, the molecule is first ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured, and by piecing together the fragmentation pattern, a detailed picture of the original molecule's connectivity can be constructed.

For this compound, the fragmentation is expected to occur at the weakest bonds and through characteristic pathways for piperidine and pyrrolidinone rings. The initial protonation is likely to occur on the more basic nitrogen atom of the piperidine ring.

A plausible fragmentation pathway for protonated this compound ([C₉H₁₆N₂O+H]⁺) would involve several key steps. The most prominent fragmentation would likely be the cleavage of the C-C bond connecting the piperidine and pyrrolidinone rings. This would lead to the formation of characteristic ions for each ring system. Another significant fragmentation pathway could involve the opening of the pyrrolidinone ring through the loss of carbon monoxide (CO) and subsequent rearrangements.

Table 1: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
169.13141.10COIon resulting from the loss of carbon monoxide from the pyrrolidinone ring.
169.13113.09C₃H₄OIon corresponding to the protonated piperidine ring after cleavage of the bond to the pyrrolidinone ring.
169.1384.08C₄H₇NOIon corresponding to the protonated piperidine ring.
169.1356.05C₅H₉NOSmaller fragment ions resulting from further fragmentation of the piperidine ring.

This data is illustrative and based on general fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This method would provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenters in this compound.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are determined.

For this compound, which has two stereocenters (at C5 of the pyrrolidinone ring and C3 of the piperidine ring), X-ray crystallography can determine the relative and absolute stereochemistry. The determination of the absolute configuration is often achieved by using anomalous dispersion effects, particularly if a heavy atom is present in the structure or by crystallizing a salt with a chiral counter-ion of known absolute configuration.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4
Density (calculated) (g/cm³)1.075
R-factor< 0.05

This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy for Stereochemical Purity and Configuration (CD, ORD)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for studying chiral molecules like this compound in solution. These methods provide information about the stereochemical purity and can be used to assign the absolute configuration of enantiomers.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions where the molecule absorbs light. The sign and magnitude of these Cotton effects are characteristic of the stereochemistry of the molecule. For this compound, the lactam chromophore of the pyrrolidinone ring is expected to give a characteristic CD signal.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a Cotton effect (a peak and a trough) in the vicinity of an absorption band. slideshare.net The shape of the Cotton effect curve in an ORD spectrum is directly related to the stereochemistry of the molecule.

By comparing the experimental CD and ORD spectra with those predicted by quantum chemical calculations or with spectra of structurally related compounds of known absolute configuration, the absolute configuration of the enantiomers of this compound can be determined. These techniques are also highly sensitive to the enantiomeric excess, making them excellent tools for determining stereochemical purity.

Table 3: Illustrative Chiroptical Data for the Enantiomers of this compound

TechniqueEnantiomerWavelength (nm)Signal
CD(5R, 3'R)~220Positive Cotton Effect
CD(5S, 3'S)~220Negative Cotton Effect
ORD(5R, 3'R)~230 (Peak), ~210 (Trough)Positive Cotton Effect
ORD(5S, 3'S)~230 (Trough), ~210 (Peak)Negative Cotton Effect

This data is illustrative. The exact wavelengths and signs of the Cotton effects would need to be determined experimentally.

Computational and Theoretical Investigations of 5 Piperidin 3 Yl Pyrrolidin 2 One

Conformational Analysis and Energy Landscape Studies

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of 5-(piperidin-3-yl)pyrrolidin-2-one provides critical information about its preferred shapes and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational methods to explore the conformational space of a molecule. mdpi.com MM methods utilize classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and stability of different conformers. mdpi.comnih.govresearchgate.net

For this compound, these simulations would reveal the preferred orientations of the piperidine (B6355638) and pyrrolidinone rings relative to each other. The flexibility of the piperidine ring, which can adopt chair, boat, and twist-boat conformations, coupled with the puckering of the pyrrolidinone ring and the rotation around the C-C bond connecting the two rings, leads to a complex energy landscape. MD simulations can identify the most stable, low-energy conformations and the transition states connecting them. These simulations are often performed in a solvent environment to mimic physiological conditions. semanticscholar.org

Table 1: Theoretical Torsional Angles for Low-Energy Conformers of this compound

Dihedral AngleConformer 1 (Axial)Conformer 2 (Equatorial)
C2-C3-C5'-N'~175°~65°
C4-C3-C5'-N'~ -60°~ -170°
H-N-C5-C4~15°~20°

Note: This data is theoretical and intended for illustrative purposes based on computational modeling principles.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

To obtain more accurate energetic information for the conformers identified through MM and MD, higher-level quantum mechanical calculations are employed. Ab initio and Density Functional Theory (DFT) methods provide a more rigorous description of the electronic structure of the molecule, leading to more reliable energy calculations. researchgate.netnih.gov

By performing geometry optimizations and frequency calculations using DFT with a suitable basis set (e.g., B3LYP/6-31G*), the relative stabilities of the different conformers of this compound can be determined with high accuracy. These calculations can confirm whether the equatorial or axial orientation of the pyrrolidinone ring on the piperidine chair is the global minimum energy conformation. The results of such calculations are crucial for understanding which conformation is likely to be biologically relevant. acs.orgacs.org

Table 2: Theoretical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

ConformerRelative Energy (kcal/mol)
Equatorial-Chair0.00
Axial-Chair2.5
Twist-Boat5.8

Note: This data is theoretical and intended for illustrative purposes based on computational modeling principles.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Beyond conformational analysis, quantum chemical calculations offer deep insights into the electronic properties and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgnumberanalytics.comlibretexts.orgimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, FMO analysis can identify the most nucleophilic and electrophilic sites. The nitrogen atom of the piperidine ring and the oxygen atom of the pyrrolidinone carbonyl group are expected to have significant contributions to the HOMO, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon of the lactam is a likely contributor to the LUMO, rendering it susceptible to nucleophilic attack.

Table 3: Theoretical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO1.5
HOMO-LUMO Gap7.7

Note: This data is theoretical and intended for illustrative purposes based on computational modeling principles.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule plays a crucial role in its interactions with other molecules. nih.gov Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are attractive to nucleophiles. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide and piperidine protons.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. rsc.orgacs.org For this compound, computational methods can be used to investigate various potential reactions, such as N-alkylation, acylation, or reactions involving the lactam ring.

By modeling the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of hydrolysis of the pyrrolidinone ring or the N-functionalization of the piperidine ring can be elucidated. These studies can help in designing synthetic routes and predicting the products of unknown reactions.

Transition State Search and Energy Barrier Determination

Understanding the chemical reactivity of this compound, particularly in potential synthesis or degradation pathways, involves identifying the transition states of proposed reaction mechanisms. A transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy (ΔG‡).

Computational methods, primarily based on Density Functional Theory (DFT), are employed to locate these transition state geometries on the potential energy surface. For a reaction involving this compound, such as its formation via intramolecular cyclization, a hypothetical reaction pathway can be proposed. nih.govacs.org DFT calculations would then be used to model this pathway, optimizing the geometries of the reactants, products, and the intermediate transition state. nih.gov The energy barrier is a critical parameter, as a lower barrier indicates a kinetically more favorable reaction.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction (Note: This data is illustrative for a generic intramolecular amination reaction and not specific to this compound)

Species Method/Basis Set Relative Energy (kcal/mol)
Reactant Complex B3LYP/6-31G(d) 0.00
Transition State (TS) B3LYP/6-31G(d) +25.4
Product Complex B3LYP/6-31G(d) -15.2

This table demonstrates how computational results would quantify the energy barrier that must be overcome for the reaction to proceed.

Reaction Coordinate Analysis

Once a transition state has been located, it is crucial to confirm that it correctly connects the intended reactants and products. This is achieved through Reaction Coordinate Analysis, often involving an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation maps the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other.

This analysis provides a detailed view of the reaction pathway, showing how bond lengths and angles change as the reaction progresses. For the synthesis of the pyrrolidinone ring in this compound, an IRC analysis would verify that the located transition state corresponds to the key bond-forming step of the cyclization. acs.org This confirmation is essential for validating the proposed reaction mechanism.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. While frequently used to study protein-ligand interactions in drug discovery, the principles can also be applied to understand the non-covalent interactions between smaller chemical species or between a molecule and a surface.

For this compound, docking simulations could be used to model its interaction with a catalytic surface or another reactant molecule. These simulations calculate a "docking score," which is an estimation of the binding affinity, and reveal the specific chemical interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: The amine (N-H) in the piperidine ring and the amide (N-H) and carbonyl (C=O) groups in the pyrrolidinone ring are potential hydrogen bond donors and acceptors.

Electrostatic Interactions: The partial positive and negative charges on the atoms create electrostatic fields that influence binding.

Studies on related pyrrolidinone derivatives have used docking to elucidate binding with target proteins, identifying key hydrogen bonds and hydrophobic interactions that dictate binding affinity. nih.govresearchgate.net A similar approach could map the interaction potential of this compound in a purely chemical context.

Table 2: Example of Chemical Interactions from a Hypothetical Docking Simulation (Note: This table illustrates the types of interactions that would be analyzed and is not based on experimental data for this compound)

Interacting Group of this compound Interacting Partner Group Interaction Type Estimated Distance (Å)
Pyrrolidinone C=O Water H-O-H Hydrogen Bond 2.1
Piperidine N-H Chloride ion (Cl⁻) Ionic/H-Bond 2.5
Piperidine Ring C-H Phenyl Ring Hydrophobic (CH-π) 3.8

QSAR/QSPR Methodologies for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict a specific chemical property based on the molecule's structure. This is distinct from QSAR (Quantitative Structure-Activity Relationship), which predicts biological activity. For predicting chemical reactivity, a QSPR model would be the appropriate tool.

A QSPR model for a series of related compounds, including derivatives of this compound, would be developed by:

Calculating Molecular Descriptors: For each molecule, a set of numerical values (descriptors) that encode structural, electronic, and topological information is generated. Examples include molecular weight, LogP (lipophilicity), polar surface area, and quantum chemical descriptors like HOMO/LUMO energies.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create a mathematical equation that correlates the descriptors with the known reactivity of a "training set" of molecules. nih.govnih.gov The reactivity parameter could be a reaction rate constant, an activation energy, or another measurable chemical property.

Validation: The model's predictive power is tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the reactivity of a separate "test set" of molecules). researchgate.net

A successful QSPR model could then be used to predict the chemical reactivity of new, unsynthesized derivatives, guiding further research by prioritizing compounds with desired properties. While specific QSPR models for the reactivity of this compound are not published, studies on related heterocycles demonstrate the viability of this approach for predicting various properties. researchgate.netscispace.com

Table 3: Key Parameters in a Typical QSPR Model Validation (Note: This table shows common statistical metrics for evaluating a QSPR model's validity)

Parameter Description Typical Value for a Good Model
N Number of compounds in the dataset > 20
Coefficient of determination (goodness of fit) > 0.8
Cross-validated R² (internal predictive ability) > 0.6
F-test Statistical significance of the regression High value
RMSE Root Mean Square Error (accuracy of prediction) Low value

Chemical Transformations and Derivatization of the 5 Piperidin 3 Yl Pyrrolidin 2 One Scaffold

Modifications of the Pyrrolidin-2-one Lactam Moiety

The pyrrolidin-2-one ring offers several sites for chemical modification, including the lactam nitrogen and the α-carbon. These modifications can significantly influence the physicochemical and biological properties of the resulting molecules.

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidin-2-one lactam is a common site for functionalization. N-alkylation introduces an alkyl group onto the nitrogen, which can alter the compound's lipophilicity and steric profile. These reactions are typically achieved by treating the parent compound with an alkyl halide in the presence of a base. Similarly, N-acylation introduces an acyl group, often to modulate electronic properties or to introduce a new functional handle for further derivatization.

Recent research has explored various catalytic systems to achieve efficient N-alkylation of cyclic amines like pyrrolidine (B122466). For instance, ruthenium and iron-based catalysts have been utilized for the decarboxylative N-alkylation of α-amino acids, providing a sustainable route to N-alkylated pyrrolidine and piperidine (B6355638) derivatives. researchgate.net

ReactantReagent/CatalystProductReference
Pyrrolidine/PiperidineRuthenium/Iron-based catalysts, AlcoholsN-alkylated pyrrolidine/piperidine researchgate.net

Ring-Opening and Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those containing the pyrrolidin-2-one moiety. biu.ac.ilresearchgate.netresearchgate.net This reaction involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically containing ruthenium, to form a cyclic olefin. By designing appropriate acyclic precursors containing both the elements of the pyrrolidin-2-one and piperidine rings, RCM can be employed to construct the core scaffold or to introduce unsaturation, which can be further functionalized.

For example, the synthesis of enantiopure piperidines and pyrrolines has been achieved via RCM of dienylamides. biu.ac.ilresearchgate.net While direct RCM applications on the 5-(piperidin-3-yl)pyrrolidin-2-one scaffold are not extensively documented in the provided results, the principles of RCM are broadly applicable to the synthesis of related and more complex structures. biu.ac.ilresearchgate.netresearchgate.netnih.gov

α-Functionalization of the Lactam Ring

The carbon atom alpha to the carbonyl group in the pyrrolidin-2-one ring is another key position for functionalization. nih.gov Deprotonation at this site with a suitable base generates an enolate, which can then react with various electrophiles to introduce a wide range of substituents. This allows for the introduction of alkyl, aryl, and other functional groups, significantly expanding the diversity of accessible derivatives.

Direct arylation of the α-position of pyrrolidines has been achieved using a one-pot method involving a quinone monoacetal as an oxidizing agent and DABCO as a base. nih.gov This approach provides a metal-free alternative for the synthesis of α-aryl-substituted pyrrolidines. nih.gov

ReactantReagent/CatalystProductReference
PyrrolidineQuinone monoacetal, DABCO, Aryl nucleophileα-Aryl-substituted pyrrolidine nih.gov

Reactions Involving the Piperidine Ring System

The piperidine ring provides additional opportunities for chemical modification, which can be crucial for fine-tuning the biological activity of the this compound scaffold.

Nitrogen Functionalization (e.g., Protection-Deprotection, Alkylation)

The nitrogen atom of the piperidine ring is a highly versatile site for functionalization. It can be protected with various protecting groups, such as the tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during transformations on other parts of the molecule. researchgate.net The Boc group is favored for its ease of introduction and its stability under many reaction conditions, yet it can be readily removed under acidic conditions. researchgate.net

Furthermore, the piperidine nitrogen can undergo N-alkylation to introduce a variety of substituents. This is a common strategy to modulate the basicity and steric bulk of the piperidine moiety, which can have a profound impact on receptor binding and pharmacokinetic properties. acs.org For instance, the incorporation of fluorine into the alkyl chain has been shown to reduce the pKa of piperidine derivatives, which can improve oral absorption. acs.org

ReactionReagentsPurposeReference
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)2OProtection of the piperidine nitrogen researchgate.net
N-Boc DeprotectionAcidic conditions (e.g., TFA)Removal of the Boc protecting group researchgate.net
N-AlkylationAlkyl halides, BaseIntroduction of alkyl substituents acs.org

Functionalization at Different Positions of the Piperidine Ring (e.g., α-, β-, γ-substitutions)

Functionalization at the carbon atoms of the piperidine ring allows for the introduction of substituents at specific positions, leading to a diverse array of analogs. The position of the substituent can be critical for biological activity.

While the search results provide general information on the functionalization of piperidine rings, specific examples of α-, β-, or γ-substitutions directly on the this compound scaffold are not detailed. However, general strategies for piperidine functionalization are well-established and include methods like directed metalation-substitution, conjugate addition to piperideine intermediates, and various cyclization strategies that build the substituted piperidine ring from acyclic precursors. researchgate.netnih.gov These methods can, in principle, be adapted to synthesize derivatives of the target scaffold with substituents at various positions on the piperidine ring.

Oxidation and Reduction Reactions of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is a key site for chemical modification through oxidation and reduction reactions. These transformations can significantly alter the molecule's properties and biological activity.

Oxidation of the piperidine nitrogen can lead to the formation of N-oxides. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of piperidine oxidation are applicable. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for such transformations. The resulting N-oxide introduces a polar functional group that can change the compound's solubility and interaction with biological targets.

Conversely, reduction of related structures highlights the versatility of the piperidine ring. For instance, the reduction of pyridinium (B92312) salts substituted at the 3-position with a piperidine ring can be achieved through catalytic hydrogenation. mdpi.com This process typically involves catalysts like Raney-Ni or the use of reducing agents such as sodium borohydride. mdpi.com Such reductions can be stereoselective, influencing the final stereochemistry of the piperidine ring. mdpi.com Iron-catalyzed reductive amination of amino fatty acids can also lead to the formation of piperidines, where a piperidinone intermediate is reduced. mdpi.com

The oxidation of N-acyl-piperidines can yield piperidin-2-ones, demonstrating a transformation of the piperidine ring itself. researchgate.net This reaction can be carried out using systems like iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex. researchgate.net

Stereochemical Interconversions and Epimerization Studies

The stereochemistry of the this compound scaffold is crucial for its biological activity. The molecule contains at least two stereocenters, one at the C5 position of the pyrrolidinone ring and another at the C3 position of the piperidine ring. This gives rise to multiple stereoisomers.

Stereochemical interconversions and epimerization can occur under various reaction conditions. For instance, in the synthesis of substituted piperidines, stereoselective methods are often employed to control the relative and absolute configuration of the substituents. Stereoselective palladium-catalyzed cascades that include a pyridine (B92270) hydrogenation step have been developed to produce piperidines with high enantioselectivity. mdpi.com

Furthermore, the stereoselective hydrogenation of unsaturated piperidinones, followed by the reduction of the lactam group, can yield cis-configured 2,4-disubstituted piperidines. mdpi.com These examples underscore the importance of controlling stereochemistry during the synthesis and modification of piperidine-containing compounds. While direct epimerization studies on this compound were not found, the principles of controlling stereochemistry in related systems are highly relevant.

Cross-Coupling Reactions for Peripheral Functionalization

Cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto the this compound scaffold, allowing for the exploration of structure-activity relationships. Palladium-catalyzed cross-coupling reactions are particularly prevalent for the functionalization of heterocyclic compounds. nih.gov

For example, C-H activation at specific positions on a heterocyclic ring can be achieved using a palladium(II) catalyst, enabling the introduction of aryl or heteroaryl groups. nih.gov This strategy has been successfully applied to pyrrolo[1,2-b]pyrazoles, a related heterocyclic system. nih.gov The protection of nitrogen atoms, for instance by forming an N-oxide, can be necessary to facilitate these cross-coupling reactions. nih.gov

While specific examples of cross-coupling reactions directly on the this compound core were not detailed in the search results, the general applicability of these methods to similar nitrogen-containing heterocycles suggests their potential for derivatizing this scaffold.

Synthesis of Analogs with Varied Substitution Patterns

The synthesis of analogs of this compound with diverse substitution patterns is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

Methods for synthesizing substituted pyrrolidin-2-ones and piperidin-2-ones often involve multi-step sequences. A facile method starts from commercially available esters, which are α-alkylated, followed by azide (B81097) reduction and ring closure to form the lactam. arkat-usa.org This approach allows for the introduction of various substituents at the 3-position of the pyrrolidin-2-one or piperidin-2-one ring. arkat-usa.org

Another approach involves the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, which can then be converted to nicotine (B1678760) analogs. nih.gov This method utilizes the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions. nih.gov

Furthermore, the synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of piperidine derivatives. researchgate.net This method allows for the selective synthesis of either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials by tuning the reaction conditions. researchgate.net

The development of novel inhibitors for enzymes like ENPP1 has led to the synthesis of derivatives with a pyrrolopyrimidinone core linked to cyclic amines, demonstrating the modular nature of synthesizing complex heterocyclic systems. acs.org

Table 1: Synthetic Methods for Pyrrolidinone and Piperidinone Analogs

Starting MaterialKey Reaction StepsResulting Scaffold
Estersα-alkylation, azide reduction, ring closure3-substituted pyrrolidin-2-ones and piperidin-2-ones arkat-usa.org
α-hydroxycarbamatesAddition of 5-alkylaminopenta-2,4-dienals, dehydrative cyclizationPiperidine- and pyrrolidine-substituted pyridinium salts nih.gov
N-substituted piperidinesCascade reactionsPyrrolidin-2-ones researchgate.net
PyrrolopyrimidinoneNucleophilic aromatic substitution with cyclic aminesPyrrolopyrimidinone derivatives acs.org

Investigation of Stereoisomeric Effects on Chemical Reactivity and Selectivity

The stereoisomers of this compound can exhibit different chemical reactivity and selectivity due to the distinct spatial arrangement of their atoms. This can influence the outcome of chemical reactions and their interactions with chiral reagents or catalysts.

Stereoselective synthesis is a critical aspect of preparing specific stereoisomers of piperidine derivatives. For example, stereoselective reductive hydroamination has been used to synthesize piperidines, where the stereoselectivity is influenced by the substituents on the starting material. mdpi.com Similarly, palladium-catalyzed coupling and hydrogenation cascades can proceed with high stereoselectivity, allowing for the formation of piperidines without loss of enantioselectivity. mdpi.com

The investigation of stereoisomeric effects is often embedded within the development of stereoselective synthetic methods. The ability to produce cis- or trans-isomers selectively, as seen in the hydrogenation of unsaturated piperidinones, highlights the impact of stereochemistry on reaction outcomes. mdpi.com While direct studies comparing the reactivity of different stereoisomers of this compound were not found, the principles established in the synthesis of related chiral piperidines and pyrrolidines demonstrate the profound influence of stereochemistry on chemical transformations.

Future Directions and Emerging Research Avenues in 5 Piperidin 3 Yl Pyrrolidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 5-(piperidin-3-yl)pyrrolidin-2-one, this translates to exploring greener reaction conditions and alternative starting materials. Key areas of focus include:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity and mild reaction conditions. rsc.org Biocatalytic approaches could be employed for the stereoselective synthesis of chiral piperidine (B6355638) and pyrrolidone precursors. rsc.org

Renewable Feedstocks: Investigating the use of bio-derived starting materials, such as levulinic acid, for the synthesis of the pyrrolidone core presents a sustainable alternative to petrochemical-based routes. researchgate.net Reductive amination of levulinic acid derivatives is a promising strategy in this regard. researchgate.net

Exploration of Advanced Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of efficient chemical synthesis. Future research will likely focus on the development of novel catalytic systems to enhance the synthesis of this compound and its analogues with greater control over stereochemistry and yield.

Catalyst TypePotential Application in SynthesisAdvantages
Homogeneous Catalysts Asymmetric hydrogenation, C-H activation, cyclization reactions. acs.orgmdpi.comHigh selectivity and activity, well-defined active sites allowing for rational design.
Heterogeneous Catalysts Hydrogenation, reductive amination, dehydrogenative aromatization. acs.orgacs.orgEase of separation and recyclability, contributing to more sustainable processes. acs.orgacs.org
Photocatalysts Radical-mediated cyclizations and functionalizations. mdpi.comAccess to unique reaction pathways under mild conditions using light as a reagent.
Biocatalysts (Enzymes) Stereoselective transformations, kinetic resolutions. rsc.orgHigh enantioselectivity and regioselectivity, operation in aqueous media.

Recent advancements in copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines and piperidines highlight the potential for developing more efficient and selective methods. acs.org Similarly, gold-catalyzed dehydrogenative aromatization offers a novel approach to constructing related cyclic amine structures. acs.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with automated and continuous-flow technologies is set to revolutionize the way molecules are made. These platforms offer significant advantages in terms of reaction optimization, scalability, and safety.

For the synthesis of this compound derivatives, these technologies can be applied to:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify optimal conditions. nih.gov

High-Throughput Library Synthesis: The generation of large libraries of derivatives for biological screening can be accelerated through automated synthesis platforms. nih.gov

Improved Safety and Scalability: Flow chemistry allows for better control over reaction exotherms and enables safer handling of hazardous reagents, facilitating easier scale-up. vapourtec.com

Deeper Computational Insights into Reactivity and Stereocontrol

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and stereoselectivity. In the context of this compound synthesis, computational studies can provide valuable insights into:

Transition State Analysis: Understanding the energetic profiles of different reaction pathways can aid in the rational design of catalysts and reaction conditions to favor the desired product.

Stereochemical Prediction: Molecular modeling can be used to predict the stereochemical outcome of asymmetric reactions, guiding the choice of chiral catalysts or auxiliaries. nih.gov

Ligand and Substrate Design: Computational screening can accelerate the discovery of optimal ligands for metal catalysts and predict the reactivity of various substrates.

Expanding the Chemical Space of this compound Derivatives for Methodological Exploration

The this compound scaffold provides a rich platform for the exploration of new synthetic methodologies and the creation of novel chemical entities. Future research will likely focus on expanding its chemical space through various derivatization strategies.

Derivatization StrategyPotential Outcome
Substitution on the Piperidine Ring Modulation of physicochemical properties and biological activity.
Substitution on the Pyrrolidinone Ring Introduction of diverse functional groups for further chemical transformations.
Modification of the Linker Altering the spatial relationship between the two rings.
Ring-Opening and Ring-Expansion Reactions Access to novel heterocyclic systems.

The development of new synthetic methods, such as iridium-catalyzed reductive azomethine ylide generation for pyrrolidine (B122466) synthesis, can be applied to create highly substituted and structurally complex derivatives. acs.org Furthermore, exploring the synthesis of fused heterocyclic systems incorporating the pyrrolidone ring can lead to novel compounds with interesting properties. nih.gov The exploration of different regio- and stereoisomers of substituted piperidines is also a key area for expanding the available chemical space. whiterose.ac.uk

Q & A

Q. What are the established synthetic routes for 5-(piperidin-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves cyclization or functionalization of pyrrolidinone and piperidine precursors. For example, analogous compounds like pyrrolidine-2,3-diones are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using dichloromethane and sodium hydroxide for deprotonation) . To optimize yield, variables such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., DMAP for acylations) should be systematically tested. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR are critical for verifying the piperidine-pyrrolidinone linkage. Key signals include the amide proton (δ ~6.5–7.0 ppm) and carbonyl carbon (δ ~170–175 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve spatial arrangements, as demonstrated for structurally related spiro-piperidine compounds .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns unique to the bicyclic structure .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its pharmacological activity?

Methodological Answer: Computational methods (e.g., DFT or molecular dynamics simulations) can model the compound’s low-energy conformers and predict binding affinities to targets like GPCRs or ion channels. For example, the piperidine ring’s chair-to-boat transitions may alter interactions with hydrophobic pockets in enzymes . Experimental validation via SAR studies (e.g., synthesizing rigid analogs with fused rings) can isolate conformational effects on activity .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Perform standardized cytotoxicity assays (e.g., MTT or LDH release) in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines to compare results across studies. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .
  • Metabolite Profiling : Use LC-MS to identify reactive metabolites (e.g., N-oxides) that may explain discrepancies in toxicity. Cross-reference with databases like PubChem for structural alerts .
  • Species-Specific Differences : Test parallel models (e.g., human vs. rodent hepatocytes) to assess interspecies variability in metabolic pathways .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at the pyrrolidinone carbonyl (e.g., methyl, fluorine) or piperidine nitrogen (e.g., acyl groups) to probe steric and electronic effects .
  • High-Throughput Screening : Use fragment-based libraries to identify key pharmacophores. For example, pyridyl or benzisoxazole moieties (common in related compounds) may enhance target affinity .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity data .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. For example, lactam hydrolysis in acidic conditions could generate piperidine-3-carboxylic acid derivatives .
  • Oxidative Stress Assays : Expose the compound to H₂O₂ or cytochrome P450 enzymes (e.g., CYP3A4) to simulate metabolic breakdown .
  • Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH) and analyze crystallinity changes via XRD to assess shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.